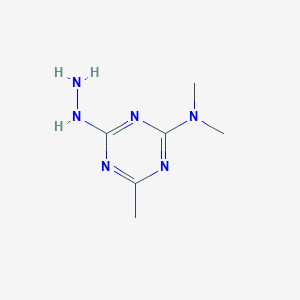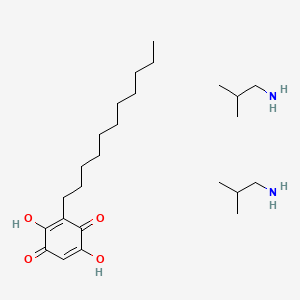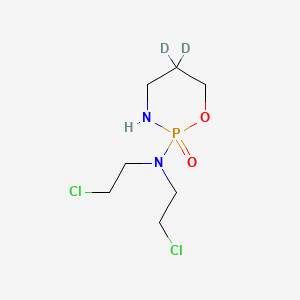![molecular formula C14H18ClN3O2 B14597086 N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide CAS No. 60943-70-6](/img/structure/B14597086.png)
N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide is a chemical compound known for its unique structure and properties. This compound features a chloro-substituted aromatic ring, a dimethylamino group, and an oxolane ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-4-dimethylaminobenzaldehyde with an appropriate amine to form an imine intermediate.
Cyclization: The imine intermediate is then subjected to cyclization with oxolane-2-carboxylic acid under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in a polar solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide
- This compound derivatives
- Other chloro-substituted aromatic compounds
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
60943-70-6 |
|---|---|
Fórmula molecular |
C14H18ClN3O2 |
Peso molecular |
295.76 g/mol |
Nombre IUPAC |
N-[[2-chloro-4-(dimethylamino)phenyl]methylideneamino]oxolane-2-carboxamide |
InChI |
InChI=1S/C14H18ClN3O2/c1-18(2)11-6-5-10(12(15)8-11)9-16-17-14(19)13-4-3-7-20-13/h5-6,8-9,13H,3-4,7H2,1-2H3,(H,17,19) |
Clave InChI |
YARZGYFZIWYPDO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)C=NNC(=O)C2CCCO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)

![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)
![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)


stannane](/img/structure/B14597048.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B14597062.png)
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one](/img/structure/B14597067.png)


![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)
